molecular formula C22H25N5O2 B4509872 N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

Cat. No.: B4509872
M. Wt: 391.5 g/mol
InChI Key: GIYBRXXYBZFXLE-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide is a structurally complex organic compound featuring three key components:

  • Indole moiety: The 1H-indol-5-yl group provides a heterocyclic aromatic system known for interactions with biological targets such as serotonin receptors and kinases.
  • 4-(2-pyridyl)piperazine: The piperazine ring, substituted with a pyridyl group, enhances solubility and facilitates interactions with amine-binding receptors or enzymes.

The compound’s molecular formula is C22H24N6O2 (molecular weight: ~428.47 g/mol).

Properties

IUPAC Name

N-(1H-indol-5-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(25-18-7-8-19-17(16-18)9-11-23-19)5-3-6-22(29)27-14-12-26(13-15-27)20-4-1-2-10-24-20/h1-2,4,7-11,16,23H,3,5-6,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYBRXXYBZFXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-5-carboxylic acid with 4-(2-pyridyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of indole-5-carboxylic acid derivatives.

    Reduction: Formation of N-(1H-indol-5-yl)-5-hydroxy-5-[4-(2-pyridyl)piperazino]pentanamide.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural Differences and Pharmacological Profiles

Compound Name Structural Differences Biological Activity Synthesis Notes References
This compound Reference compound: Indole (5-position), pyridyl-piperazine Potential serotonin receptor modulation; kinase inhibition hypothesized Multi-step synthesis involving amide coupling and piperazine functionalization
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide Chloro substitution at indole 4-position; ethyl linker Enhanced metabolic stability; higher affinity for 5-HT2A receptors in vitro Requires chloroindole intermediate; longer reaction times for ethyl linkage
N~1~-(3,4-dimethoxyphenethyl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide Dimethoxyphenethyl replaces indole Dopamine D2 receptor partial agonist; reduced CNS penetration due to polarity Ugi multicomponent reaction utilized for phenethyl group
5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-phenylpentanamide Indole-2-ylcarbonyl on piperazine; phenyl terminal group Anticancer activity (IC50 = 2.1 µM in HeLa cells) Coupling agents (EDCI/DMAP) critical for indole-carbonyl attachment
5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide 4-Fluorophenyl on piperazine Improved pharmacokinetics (t1/2 = 8.2 h in rats); σ-receptor affinity Fluorophenyl-piperazine intermediate requires anhydrous conditions

Contradictions and Limitations

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide
    Reactant of Route 2
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    N-(1H-indol-5-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide

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